molecular formula C8H8O B127234 3-Vinylphenol CAS No. 620-18-8

3-Vinylphenol

Cat. No.: B127234
CAS No.: 620-18-8
M. Wt: 120.15 g/mol
InChI Key: YNGIFMKMDRDNBQ-UHFFFAOYSA-N
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Description

3-Vinylphenol, also known as 3-ethenylphenol, is an organic compound with the molecular formula C8H8O. It is a derivative of phenol with a vinyl group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, polymers, and materials science.

Biochemical Analysis

Biochemical Properties

3-Vinylphenol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a product of the decarboxylation of p-hydroxycinnamic acids, a process that involves phenolic acid decarboxylases . These enzymes are found in various microorganisms, including bacteria and fungi . The interactions between this compound and these enzymes are crucial for its formation and its role in various biochemical reactions .

Cellular Effects

This compound has been shown to have potent cytotoxicity against human lung cells . This effect may be due to its hydroxyl group or its ability to form cross-links with other molecules . It influences cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the PI3K/AKT and p38 MAPK signaling pathways, which play crucial roles in cellular processes such as cell growth, proliferation, and survival .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in the metabolic pathways of the biotransformation of phenolic compounds . It interacts with enzymes such as phenolic acid decarboxylases and is a product of the decarboxylation of p-hydroxycinnamic acids .

Transport and Distribution

Given its chemical structure, it is likely to interact with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Based on its chemical properties and interactions with various biomolecules, it is likely to be found in various subcellular compartments .

Chemical Reactions Analysis

Types of Reactions: 3-Vinylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Hydrogenation can convert the vinyl group to an ethyl group.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinones.

    Reduction: Ethylphenol.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Pharmaceutical Applications

3-Vinylphenol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it has been utilized in the production of:

  • Norfenefrine : Synthesized through hydroxyamination of this compound using an iron porphyrin catalyst, achieving yields over 70% .
  • Rac-Phenylephrine and Etilefrine : These drugs are produced via methylation and ethylation of norfenefrine, respectively .
  • Fenoprofene : This drug is synthesized through a series of reactions including C–O coupling and selective methoxycarbonylation, demonstrating the compound's utility in drug synthesis .

Case Study: Synthesis from Cardanol

A significant study demonstrated the synthesis of this compound from cardanol derived from cashew nut shell liquid (CNSL). The process involves ethenolysis followed by isomerizing metathesis, yielding this compound with high efficiency (up to 75% isolated yield) and environmental advantages due to the use of bio-derived materials . The synthesis pathway is summarized as follows:

StepReaction TypeYield (%)
1Ethenolysis96
2Isomerizing Metathesis78

This approach not only highlights the efficiency of this compound synthesis but also its potential for sustainable pharmaceutical production.

Polymer Chemistry

In polymer chemistry, this compound is employed as a monomer for synthesizing various polymers and copolymers. Its vinyl group allows for polymerization reactions, making it valuable in producing:

  • Phenolic Resins : Used in adhesives and coatings due to their thermal stability and mechanical strength.
  • Conductive Polymers : When copolymerized with other monomers, it can contribute to materials with electrical conductivity.

Industrial Applications

This compound finds applications beyond pharmaceuticals and polymers. Its derivatives are used in:

  • Antioxidants : Compounds derived from this compound exhibit antioxidant properties, useful in preventing oxidative degradation in various materials.
  • Coatings and Paints : Its chemical structure allows for modifications that enhance the performance of coatings, including improved adhesion and durability.

Environmental Considerations

The synthesis of this compound from renewable resources like CNSL presents significant environmental benefits. The processes employed yield commercially valuable by-products such as propene and 1-octene, which can be utilized in further chemical manufacturing . This aligns with green chemistry principles by minimizing waste and utilizing sustainable feedstocks.

Comparison with Similar Compounds

3-Vinylphenol can be compared with other vinylphenols such as 4-vinylphenol and 4-vinylguaiacol:

    4-Vinylphenol: Similar in structure but with the vinyl group at the para position.

    4-Vinylguaiacol: Contains a methoxy group in addition to the vinyl group.

Uniqueness: this compound is unique due to its specific position of the vinyl group on the benzene ring, which influences its reactivity and applications. Its synthesis from renewable resources like cardanol also adds to its environmental benefits .

Biological Activity

3-Vinylphenol (C8H8O) is an organic compound classified as a phenolic vinyl monomer. It is primarily used in the synthesis of various pharmaceutical compounds and has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by a vinyl group attached to a phenolic ring. Its chemical structure contributes to its reactivity and biological activity. The compound can be synthesized from cardanol, a natural product derived from cashew nut shell liquid, through a series of reactions including ethenolysis and metathesis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on the antibacterial effects of various phenolic compounds found that this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound varied depending on the bacterial species tested.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

These findings suggest that this compound could serve as a potential natural antimicrobial agent in food preservation and clinical applications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. In these assays, this compound exhibited strong radical scavenging activity, indicating its potential as an antioxidant.

Assay Type Scavenging Activity (%) at 100 µg/mL
DPPH85%
ABTS90%

The antioxidant properties are attributed to the presence of hydroxyl groups in the phenolic structure, which can donate electrons to neutralize free radicals .

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has shown potential anti-inflammatory effects. A study demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against biofilm-forming bacteria associated with chronic infections. The results indicated that treatment with this compound significantly reduced biofilm formation by up to 70%, showcasing its potential as a therapeutic agent against persistent bacterial infections .

Case Study 2: Antioxidant Properties in Food Preservation

Another study explored the application of this compound as a natural preservative in food products. When incorporated into meat products, it effectively inhibited lipid oxidation and extended shelf life by maintaining color and flavor integrity .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that high concentrations may pose risks such as skin irritation and potential carcinogenic effects based on animal studies . Therefore, further research is needed to establish safe usage levels in consumer products.

Properties

IUPAC Name

3-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGIFMKMDRDNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24979-69-9
Record name Phenol, 3-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24979-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00211033
Record name Phenol, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-18-8
Record name Phenol, 3-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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